Unveiling the Chemical Landscape of Dicranolomin: A Technical Guide
Unveiling the Chemical Landscape of Dicranolomin: A Technical Guide
For Immediate Release
A comprehensive technical overview of the biflavonoid Dicranolomin, detailing its chemical and physical properties, isolation, and synthesis. This guide is intended for researchers, scientists, and professionals in drug development.
Dicranolomin, a naturally occurring biflavonoid, has garnered interest within the scientific community. This document provides a detailed exploration of its chemical properties, supported by available data, and outlines experimental methodologies for its study.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₁₈O₁₂ | PubChem[1] |
| Molecular Weight | 570.5 g/mol | PubChem[1] |
| IUPAC Name | 6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | PubChem[1] |
| XLogP3 | 4.3 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 214 Ų | PubChem (Computed)[1] |
| CAS Number | 116383-34-7 | PubChem[1] |
Isolation and Synthesis
Natural Isolation
Dicranolomin has been identified and isolated from the moss Bartramia ithyphylla. The isolation process, as described in the literature, involves the extraction of the dried moss material followed by chromatographic separation to yield the pure biflavonoid.
Experimental Protocol: Isolation from Bartramia ithyphylla
A detailed experimental protocol for the isolation of Dicranolomin from Bartramia ithyphylla would typically involve the following steps. Please note that the specific details may vary based on the original research publication which is not fully accessible.
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Extraction: Dried and powdered Bartramia ithyphylla is subjected to solvent extraction, likely using a polar solvent such as methanol or ethanol, to extract a wide range of secondary metabolites.
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Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
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Chromatography: The fraction containing the biflavonoids is further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure Dicranolomin.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and comparison with literature data.
Chemical Synthesis
A method for the synthesis of Dicranolomin has been reported through the oxygen-mediated oxidative coupling of luteolin in alkaline water. This provides a sustainable and green approach to obtaining this natural product.
Experimental Protocol: Synthesis of Dicranolomin
The following is a generalized protocol based on the reported synthesis:
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Reaction Setup: Luteolin is dissolved in a weakly alkaline aqueous solution (e.g., with potassium hydroxide).
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Oxidative Coupling: The solution is exposed to air (oxygen) to facilitate the oxidative coupling reaction. The pH of the solution is a critical parameter and is maintained in the weakly alkaline range.
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Product Formation: The reaction leads to the formation of Dicranolomin as the major product, along with other minor biflavonoid products.
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Purification: The reaction mixture is then subjected to chromatographic purification to isolate Dicranolomin.
Logical Workflow for Dicranolomin Synthesis
Caption: Oxidative coupling synthesis of Dicranolomin from Luteolin.
Biological Activity
Preliminary studies have indicated that Dicranolomin possesses antifungal activity. Specifically, it has been shown to inhibit the growth of the fungus Aspergillus niger.
Experimental Protocol: Antifungal Activity Assay
A typical protocol to assess the antifungal activity of Dicranolomin against Aspergillus niger would involve the following:
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Culture Preparation: Aspergillus niger is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh culture.
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Spore Suspension: A spore suspension of the fungus is prepared in a sterile saline solution and its concentration is adjusted to a standard value.
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Assay Setup: A microdilution or agar diffusion method is employed.
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Microdilution Method: A series of dilutions of Dicranolomin in a liquid culture medium are prepared in a microtiter plate. Each well is then inoculated with the fungal spore suspension.
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Agar Diffusion Method: A lawn of the fungal spore suspension is spread on an agar plate. Discs impregnated with different concentrations of Dicranolomin are placed on the agar surface.
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Incubation: The plates or microtiter plates are incubated at an appropriate temperature for a specified period.
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Data Analysis:
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Microdilution Method: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of Dicranolomin that completely inhibits the visible growth of the fungus.
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Agar Diffusion Method: The diameter of the zone of inhibition around each disc is measured.
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Signaling Pathway (Hypothetical)
The precise mechanism of action and the signaling pathways affected by Dicranolomin's antifungal activity are yet to be elucidated. A hypothetical pathway could involve the disruption of the fungal cell wall or membrane integrity, or the inhibition of key enzymes essential for fungal growth. Further research is required to delineate the exact molecular targets.
Caption: Hypothetical antifungal mechanism of Dicranolomin.
Future Directions
The available data on Dicranolomin highlights its potential as a bioactive compound. Future research should focus on:
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Comprehensive Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and detailed spectroscopic analysis.
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Elucidation of Biological Mechanisms: In-depth studies to understand the precise molecular mechanisms underlying its antifungal activity and to explore other potential biological activities.
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Pharmacokinetic and Toxicological Profiling: Evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity to assess its potential as a therapeutic agent.
This technical guide provides a summary of the current knowledge on Dicranolomin. As research progresses, a more complete understanding of this intriguing natural product will undoubtedly emerge, potentially unlocking new avenues for drug discovery and development.
